4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one
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Overview
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core, the introduction of the indazole moiety, and the attachment of the dihydroisoquinoline group. Common reagents used in these reactions include:
Pyrrolidin-2-one formation: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Indazole introduction: This can be achieved through nucleophilic substitution reactions using 4-fluoro-1H-indazole and appropriate leaving groups.
Dihydroisoquinoline attachment: This step may involve the use of coupling reagents such as EDCI or DCC to form the amide bond.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indazole or dihydroisoquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles or electrophiles, appropriate solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-chloro-1H-indazol-3-yl)pyrrolidin-2-one
- 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-bromo-1H-indazol-3-yl)pyrrolidin-2-one
Uniqueness
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one is unique due to the presence of the fluoro group on the indazole moiety, which can impart distinct electronic and steric properties. This can affect the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C21H19FN4O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H19FN4O2/c22-16-6-3-7-17-19(16)20(24-23-17)26-12-15(10-18(26)27)21(28)25-9-8-13-4-1-2-5-14(13)11-25/h1-7,15H,8-12H2,(H,23,24) |
InChI Key |
KEURZAHYODCNEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F |
Origin of Product |
United States |
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